molecular formula C19H16Cl2F3N3OS2 B2708860 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 344272-31-7

3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Katalognummer: B2708860
CAS-Nummer: 344272-31-7
Molekulargewicht: 494.37
InChI-Schlüssel: MVTVGZJIIDOERS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with:

  • Position 3: A sulfinylmethyl group attached to a 2,4-dichlorobenzyl moiety.
  • Position 4: A methyl group.
  • Position 5: A sulfanyl group linked to a 4-(trifluoromethyl)benzyl group.

The sulfinyl group (S=O) at position 3 distinguishes it from many analogs that typically carry a sulfanyl (S-alkyl) group.

Eigenschaften

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N3OS2/c1-27-17(11-30(28)10-13-4-7-15(20)8-16(13)21)25-26-18(27)29-9-12-2-5-14(6-3-12)19(22,23)24/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVGZJIIDOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly regarding antifungal and anticancer properties.

  • Molecular Formula: C19H16Cl2F3N3OS2
  • Molecular Weight: 494.38 g/mol
  • CAS Number: [41537758]

Biological Activity Overview

Triazoles are known for their ability to inhibit fungal growth and have been extensively studied for their anticancer properties. The specific compound in focus exhibits significant biological activities, including:

  • Antifungal Activity: Triazoles are primarily recognized for their antifungal properties. The compound has shown promising results against various fungal strains.
  • Anticancer Potential: Recent studies indicate that triazole derivatives possess chemopreventive and chemotherapeutic effects on cancer cells.

Antifungal Activity

Research indicates that triazole compounds can effectively inhibit the growth of fungi by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. The compound has been tested against several fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL
Cryptococcus neoformans0.25 µg/mL

Anticancer Activity

The anticancer potential of triazoles has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's efficacy was evaluated in various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical Cancer)10Apoptosis induction
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of angiogenesis

Case Studies

  • In Vivo Studies : A study conducted on mice models infected with Candida showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls.
  • Combination Therapy : The compound demonstrated enhanced antifungal activity when used in combination with fluconazole, suggesting a synergistic effect that could be beneficial in treating resistant fungal infections.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name (Abbreviated) R3 Group R4 Group R5 Group Key Properties/Activities References
Target Compound [(2,4-dichlorobenzyl)sulfinyl]methyl Methyl [4-(trifluoromethyl)benzyl]sulfanyl Hypothesized enhanced solubility
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4-Chlorophenyl 4-Methylphenyl [3-(trifluoromethyl)benzyl]sulfanyl Not specified
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (2,4-dichlorobenzyl)sulfanyl 4-Chlorophenyl 4-Methoxyphenyl Antimicrobial activity
3-[(4-Bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole [(2,6-dichlorobenzyl)sulfinyl]methyl Methyl (4-Bromobenzyl)sulfanyl Structural similarity to target
Key Observations:
  • Sulfinyl vs. Sulfanyl : The sulfinyl group in the target compound may improve solubility due to its polarity compared to sulfanyl analogs . However, sulfinyl groups are more susceptible to reduction, which could affect metabolic stability.
  • Electron-Withdrawing Substituents : The 2,4-dichlorobenzyl and 4-(trifluoromethyl)benzyl groups enhance lipophilicity and resistance to enzymatic degradation, a common strategy in drug design .
  • Positional Variations: Substitutions at R4 (e.g., methyl vs.

Physicochemical Properties

  • Solubility : The sulfinyl group enhances water solubility compared to sulfanyl analogs, which could improve bioavailability .
  • Stability : The trifluoromethyl group increases metabolic stability, a trait observed in pharmaceuticals like fluconazole .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.